[2-(4-Fluorophenoxy)phenyl]amine hydrochloride
Overview
Description
“[2-(4-Fluorophenoxy)phenyl]amine hydrochloride” is a chemical compound with the molecular formula C12H11ClFNO . It has a molecular weight of 239.6732432 .
Molecular Structure Analysis
The InChI code for “[2-(4-Fluorophenoxy)phenyl]amine hydrochloride” is 1S/C12H10FNO.ClH/c13-9-5-7-10 (8-6-9)15-12-4-2-1-3-11 (12)14;/h1-8H,14H2;1H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“[2-(4-Fluorophenoxy)phenyl]amine hydrochloride” is a solid at room temperature .Scientific Research Applications
Electrophilic Amination in Organic Chemistry
- Research demonstrates the use of 4-fluorophenol, closely related to [2-(4-Fluorophenoxy)phenyl]amine hydrochloride, in electrophilic amination processes. This method involves the treatment of diazenes under mild conditions, resulting in the complete removal of the fluorine atom and the introduction of an amination group, indicating its potential in organic synthesis and molecular modifications (Bombek et al., 2004).
Synthesis and Biological Activity
- In another study, the hydrochlorides of a series of phenyl-fluoro-methoxy acetophenones, related to [2-(4-Fluorophenoxy)phenyl]amine hydrochloride, were synthesized and analyzed for their biological activity. This indicates the role of similar compounds in the development of potentially bioactive substances (Gevorgyan et al., 1989).
Corrosion Inhibition in Materials Science
- A study explored the use of amine derivative compounds, similar in structure to [2-(4-Fluorophenoxy)phenyl]amine hydrochloride, as corrosion inhibitors for mild steel in acidic medium. This research highlights its potential application in protecting materials against corrosion (Boughoues et al., 2020).
Development of Polybenzoxazine Materials
- In the field of polymer science, phloretic acid was used to enhance the reactivity of molecules towards benzoxazine ring formation, a process potentially similar to reactions involving [2-(4-Fluorophenoxy)phenyl]amine hydrochloride. This suggests its utility in creating materials with specific thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Anaerobic Transformation in Environmental Chemistry
- Research on the anaerobic transformation of phenol to benzoate used fluorophenols as analogs, which are structurally related to [2-(4-Fluorophenoxy)phenyl]amine hydrochloride. This study is indicative of the compound’s relevance in environmental chemistry and biotransformation processes (Genthner et al., 1989).
Drug Synthesis and Optimization
- A study on the synthesis of phenyl carbamate, an intermediate in antitumor drugs, illustrates the potential of structurally similar compounds like [2-(4-Fluorophenoxy)phenyl]amine hydrochloride in the development and optimization of pharmaceuticals (Gan et al., 2021).
Hydrolytic Stability in Drug Delivery Systems
- The hydrolytic stability of polymeric prodrugs was examined, showcasing the possible role of [2-(4-Fluorophenoxy)phenyl]amine hydrochloride-related compounds in the stabilization of drug delivery systems (Nichifor et al., 1995).
Chitosan Hydrogel Formation in Biomedical Applications
- In biomedical engineering, a study on the synthesis of tris(2-(2-formylphenoxy)ethyl)amine and its use in creating chitosan hydrogels illustrates the potential of [2-(4-Fluorophenoxy)phenyl]amine hydrochloride in forming responsive hydrogels for drug delivery (Karimi et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 2-(4-fluorophenoxy)aniline hydrochloride are currently unknown. This compound is a specialty product used for proteomics research
Mode of Action
As a compound used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways, but the specifics of these effects and their downstream consequences require further investigation.
properties
IUPAC Name |
2-(4-fluorophenoxy)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO.ClH/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14;/h1-8H,14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUGQJGHQNDAOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Fluorophenoxy)phenyl]amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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